1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Evaluation : A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives with potent anti-inflammatory and antibacterial activities. This method proved to be environmentally friendly, offering higher yields and shorter reaction times compared to conventional methods. Among the synthesized compounds, some showed significant in vivo anti-inflammatory activity and in vitro antibacterial potency, suggesting the potential for developing new therapeutic agents (Ravula et al., 2016).
In Vitro Protein Tyrosine Kinase Inhibitory Activity : Zheng et al. (2011) synthesized a series of furan-2-yl(phenyl)methanone derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, with some showing better efficacy than the reference compound genistein. This study highlights the potential of these derivatives in developing new therapeutic agents targeting tyrosine kinases (Zheng et al., 2011).
Material Science and Corrosion Inhibition
Organic Inhibitors for Corrosion Mitigation : Research by Singaravelu et al. (2022) investigated the use of newly synthesized organic inhibitors on the corrosion of mild steel in an acidic medium. The study found that compounds like 4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone exhibited significant inhibition efficiency, highlighting their potential as corrosion inhibitors in industrial applications (Singaravelu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKFQPWIIGRGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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